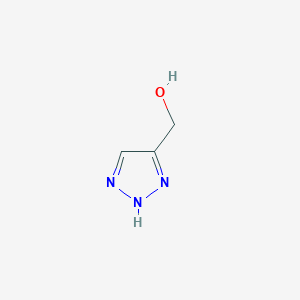

2h-1,2,3-Triazol-4-Ylmethanol

Descripción general

Descripción

“2h-1,2,3-Triazol-4-Ylmethanol” is an organic compound with a chemical formula of C3H4N4O and a molar mass of 112.08g/mol . It is a solid with the appearance of colorless or pale yellow crystals . It is widely used in organic synthesis and medicinal chemistry research .

Synthesis Analysis

The synthesis of “2h-1,2,3-Triazol-4-Ylmethanol” involves various processes. For instance, the complexes [ (tbta)Co (μ-CA-2H)Co (tbta) (CH3CN)] (BF4)21 and [ (tbta)Co (μ-OH)2Co (tbta)] (BF4)42 were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of “2h-1,2,3-Triazol-4-Ylmethanol” is based on structures generated from information available in ECHA’s databases . It has a topological polar surface area of 61.8 Ų .

Chemical Reactions Analysis

The chemical reactions of “2h-1,2,3-Triazol-4-Ylmethanol” involve both electrophilic and nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2h-1,2,3-Triazol-4-Ylmethanol” include a molecular weight of 99.09 g/mol, a topological polar surface area of 61.8 Ų, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Aplicaciones Científicas De Investigación

Drug Discovery

2h-1,2,3-Triazol-4-Ylmethanol: is a versatile compound in drug discovery due to its structural similarity to the amide bond, which is a common feature in many drugs . Its stability and hydrogen bonding ability make it an excellent scaffold for developing new pharmaceuticals. For instance, it has been used in the synthesis of compounds with anticonvulsant, antibacterial, and anticancer properties .

Organic Synthesis

In organic chemistry, 2h-1,2,3-Triazol-4-Ylmethanol serves as a building block for the synthesis of more complex molecules. Its high chemical stability under various conditions makes it a valuable component in the construction of diverse organic compounds .

Polymer Chemistry

The triazole ring found in 2h-1,2,3-Triazol-4-Ylmethanol can be incorporated into polymers to enhance their properties. Its ability to engage in hydrogen bonding can lead to polymers with improved mechanical strength and thermal stability .

Supramolecular Chemistry

Due to its strong dipole moment and ability to form hydrogen bonds, 2h-1,2,3-Triazol-4-Ylmethanol is used in supramolecular chemistry to create self-assembling structures. These structures have potential applications in nanotechnology and materials science .

Bioconjugation and Chemical Biology

2h-1,2,3-Triazol-4-Ylmethanol: is employed in bioconjugation techniques, where it is used to attach various biomolecules to one another or to solid supports. This is particularly useful in the field of chemical biology for studying biological processes .

Fluorescent Imaging

The triazole ring can be modified to exhibit fluorescent properties, making 2h-1,2,3-Triazol-4-Ylmethanol useful in fluorescent imaging. This application is significant in medical diagnostics and research, where it can be used to track biological molecules .

Direcciones Futuras

The future directions of “2h-1,2,3-Triazol-4-Ylmethanol” research could involve the discovery and development of more effective and potent anticancer agents . It is expected that the cancer mortality rate will rise dramatically in the future , hence, the discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Mecanismo De Acción

Target of Action

The primary target of 2h-1,2,3-Triazol-4-Ylmethanol, also known as (1H-1,2,3-Triazol-4-yl)methanol, is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays a crucial role in the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with its target, HSP90, by binding to it . Preliminary HSP90 binding assay showed that compounds with a similar structure to 2h-1,2,3-Triazol-4-Ylmethanol exhibited significant HSP90α binding affinity . The interaction between the compound and HSP90 is likely facilitated by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The binding of 2h-1,2,3-Triazol-4-Ylmethanol to HSP90 affects the protein homeostasis pathway . HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . Therefore, the inhibition of HSP90 by 2h-1,2,3-Triazol-4-Ylmethanol could potentially disrupt these processes and lead to the degradation of client proteins by the ubiquitin–proteasome pathway .

Result of Action

The binding of 2h-1,2,3-Triazol-4-Ylmethanol to HSP90 leads to the degradation of client proteins by the ubiquitin–proteasome pathway . This could potentially disrupt tumorigenesis processes, making 2h-1,2,3-Triazol-4-Ylmethanol a promising anticancer drug candidate .

Propiedades

IUPAC Name |

2H-triazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c7-2-3-1-4-6-5-3/h1,7H,2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADYBXHYXPEGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291693 | |

| Record name | 1h-1,2,3-triazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2h-1,2,3-Triazol-4-Ylmethanol | |

CAS RN |

84440-19-7 | |

| Record name | 84440-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-1,2,3-triazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes 2H-1,2,3-Triazol-4-Ylmethanol derivatives interesting for material science?

A: 2H-1,2,3-Triazol-4-Ylmethanol derivatives can be incorporated into polymers, offering a platform for material modification. For instance, (1-(4-Vinylbenzyl)-1H-1,2,3-triazol-4-yl)methanol has been successfully used to create 1,2,3-triazole-functionalized diblock copolymers []. These copolymers, when formed into thin films, exhibit intriguing properties like the ability to selectively adsorb proteins based on pH and annealing conditions [].

Q2: What is the role of 2H-1,2,3-Triazol-4-Ylmethanol derivatives in catalysis?

A: Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol (3) and its analogs have emerged as highly active ligands for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions [, ]. These reactions, also known as "click" chemistry, are widely utilized in organic synthesis due to their high efficiency and selectivity []. The tris(triazolyl)methanol-Cu(I) complex demonstrates remarkable catalytic activity even at low catalyst loadings and under mild conditions, including room temperature and aqueous environments [, ]. This efficiency makes them particularly attractive for applications requiring environmentally friendly synthetic routes.

Q3: Can you provide examples of how structural modifications in 2H-1,2,3-Triazol-4-Ylmethanol derivatives influence their properties?

A3: Absolutely! Research has shown that subtle changes in the substituents of 2H-1,2,3-Triazol-4-Ylmethanol derivatives can significantly impact their behavior. For instance:

Q4: What analytical techniques are commonly employed to characterize 2H-1,2,3-Triazol-4-Ylmethanol derivatives?

A4: A combination of spectroscopic and analytical methods is routinely used to characterize these compounds:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the compound's structure, including the arrangement of hydrogen and carbon atoms. These techniques are particularly useful for confirming the success of synthetic reactions and identifying any structural isomers [, ].

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies [, ].

- Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide insights into its fragmentation pattern, aiding in structural elucidation [, ].

- X-ray Diffraction: For crystalline derivatives, X-ray diffraction allows for the determination of the compound's three-dimensional structure in the solid state, offering valuable information about bond lengths, bond angles, and intermolecular interactions [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1295620.png)